5-(p-Methoxyphenyl)-2-furonitrile
Description
5-(p-Methoxyphenyl)-2-furonitrile is a nitrile-substituted furan derivative featuring a para-methoxyphenyl group at the 5-position of the furan ring. The methoxy group is electron-donating, which may influence solubility, electronic properties, and intermolecular interactions compared to other aryl-substituted furonitriles .
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)furan-2-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-7H,1H3 |
InChI Key |
ZVFFZKFAFHOSDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural features and physical properties of 5-(p-Methoxyphenyl)-2-furonitrile with related compounds:
Key Observations :
- The methoxy group in this compound enhances solubility in polar organic solvents compared to nitro-substituted analogs .
- Steric effects : Bulky substituents (e.g., chloro-methoxy groups in ) reduce reactivity in catalytic systems due to increased steric hindrance .
Role in CO₂ Conversion
- 2-Furonitrile (parent compound) acts as a co-catalyst with CeO₂ for synthesizing polycarbonates from CO₂ and diols. It facilitates higher molecular weight polymers compared to 2-cyanopyridine due to weaker adsorption on CeO₂, reducing steric hindrance .
- However, direct experimental data are lacking .
Adsorption on CeO₂
- 2-Cyanopyridine adsorbs more strongly on CeO₂ than 2-furonitrile, leading to higher dimethyl carbonate (DMC) formation rates but lower polycarbonate molecular weights .
- Hypothetical comparison: The electron-donating methoxy group in this compound could weaken nitrile-CeO₂ interactions compared to 2-cyanopyridine, aligning it closer to 2-furonitrile in catalytic behavior .
Crystallography and Intermolecular Interactions
- 5-(4-Methoxyphenyl)-furan-3-carbonitrile (): Exhibits C–H···N and C–H···π interactions in crystal packing, similar to other aryl-substituted furonitriles. The methoxy group may participate in weak hydrogen bonding .
- 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile (): Features C–H···π interactions, which are less pronounced in methoxy-substituted analogs due to competing electronic effects .
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